molecular formula C12H13F2N3OS B152395 Dfpmtb CAS No. 135272-34-3

Dfpmtb

Cat. No. B152395
Key on ui cas rn: 135272-34-3
M. Wt: 285.32 g/mol
InChI Key: XAIWELGWMZINMU-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405861

Procedure details

A methanol (2.0 ml) solution containing (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane (0.05 g), methyl 3-mercaptopropionate (0.11 ml) and a 28% sodium methylate-methanol solution (0.14 ml) was refluxed for 1.0 hour. The reaction mixture was cooled, to which was added water (10 ml). The mixture was neutralized with 1N aqueous solution of hydrochloric acid, followed by extraction with methylene chloride (5.0 ml×twice). The extract solution was dried over anhydrous sodium sulfate, then the solvent was distilled off. The residue was subjected to a silica gel chromatography (2.5 cm×5 cm), followed by elution with ethyl acetate-hexane (1:2). The object fraction was concentrated, to which was added ethyl acetate to give (2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol (0.030 g) as colorless needles.
Name
sodium methylate methanol
Quantity
0.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0.11 mL
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
(2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:13][N:14]2[CH:18]=[N:17][CH:16]=[N:15]2)[CH:11]([CH3:12])[O:10]1.[SH:19]CCC(OC)=O.C[O-].[Na+].CO.Cl>O.CO>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:10])([CH:11]([SH:19])[CH3:12])[CH2:13][N:14]1[CH:18]=[N:17][CH:16]=[N:15]1 |f:2.3.4|

Inputs

Step One
Name
sodium methylate methanol
Quantity
0.14 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.05 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1(OC1C)CN1N=CN=C1
Name
Quantity
0.11 mL
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled, to which
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride (5.0 ml×twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
followed by elution with ethyl acetate-hexane (1:2)
CONCENTRATION
Type
CONCENTRATION
Details
The object fraction was concentrated, to which
ADDITION
Type
ADDITION
Details
was added ethyl acetate

Outcomes

Product
Name
(2RS,3RS)-2-(2,4-difluorophenyl)-3-mercapto-1-[(1H)-1,2,4-triazol-1-yl]-2-butanol
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)S)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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